molecular formula C19H18ClN3OS B2594044 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide CAS No. 897456-61-0

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide

Cat. No.: B2594044
CAS No.: 897456-61-0
M. Wt: 371.88
InChI Key: UOZHOODXSSGRNF-UHFFFAOYSA-N
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Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide is a complex organic compound that features a combination of imidazole, thioether, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 4-chlorobenzaldehyde with glyoxal and ammonium acetate to form 4-chlorophenylimidazole. This intermediate is then reacted with 2-bromoethyl thioether under basic conditions to introduce the thioether linkage. Finally, the resulting compound is coupled with 4-methylbenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Amines, thiols

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methylbenzamide
  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-chlorobenzamide
  • N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-nitrobenzamide

Uniqueness

This compound is unique due to the presence of the 4-methylbenzamide group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-2-4-15(5-3-13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-16(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZHOODXSSGRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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